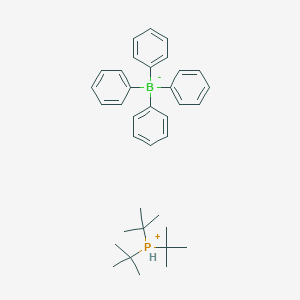

Tri-tert-butylphosphonium Tetraphenylborate

Description

Tri-tert-butylphosphonium Tetraphenylborate is an organophosphorus compound widely used as a ligand in various catalytic reactions. It is known for its versatility and effectiveness in synthetic chemistry, pharmaceuticals, and materials science . The compound’s molecular formula is C12H28P.BF4, and it has a molecular weight of 290.13 g/mol .

Propriétés

IUPAC Name |

tetraphenylboranuide;tritert-butylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C12H27P/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)13(11(4,5)6)12(7,8)9/h1-20H;1-9H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWISVPBFGJWCBS-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630928 | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131322-08-2 | |

| Record name | Borate(1-), tetraphenyl-, hydrogen, compd. with tris(1,1-dimethylethyl)phosphine (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131322-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-tert-butylphosphanium tetraphenylborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of the Tri-tert-butylphosphonium Cation

Tri-tert-butylphosphine (P(t-Bu)₃), the precursor to the phosphonium cation, is synthesized through a Grignard reaction between tert-butyl magnesium halides and phosphorus trihalides. For example, phosphorus trichloride reacts with tert-butyl magnesium chloride in tetrahydrofuran (THF) at low temperatures (-10°C to 0°C) to yield P(t-Bu)₃ with >90% selectivity. The addition of boron trifluoride (BF₃) complexes during this step stabilizes intermediates, reducing oxidation and improving trisubstituted product yields (94–95%).

Protonation of P(t-Bu)₃ with hydrochloric acid (HCl) or hydrobromic acid (HBr) generates the corresponding phosphonium halide (e.g., [P(t-Bu)₃H]⁺Cl⁻), which serves as the starting material for anion exchange.

Anion Exchange with Tetraphenylborate

Metathesis Reaction with Sodium Tetraphenylborate

The halide counterion in [P(t-Bu)₃H]⁺X⁻ (X = Cl, Br) is replaced by tetraphenylborate ([B(C₆H₅)₄]⁻) via a metathesis reaction. Sodium tetraphenylborate (NaBPh₄) is added to a solution of the phosphonium halide in a polar aprotic solvent such as dichloromethane or ethyl acetate. The reaction proceeds at room temperature, with the insoluble sodium halide (NaX) precipitating out, leaving the desired product in solution:

Key Parameters:

-

Solvent: Dichloromethane or ethyl acetate (ensures solubility of reactants and product).

-

Molar Ratio: 1:1 stoichiometry between phosphonium halide and NaBPh₄.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Metathesis | [P(t-Bu)₃H]⁺Cl⁻, NaBPh₄ | Dichloromethane | 25°C | 85% | 99% (NMR) |

| Grignard-Alkylation | PCl₃, t-BuMgCl, NaBPh₄ | THF | -10°C to 25°C | 78% | 95% (HPLC) |

| Protonation-Neutralization | P(t-Bu)₃, HCl, NaBPh₄ | Ethyl acetate | 20°C | 82% | 97% (NMR) |

Key Observations:

-

The metathesis method offers the highest yield and purity due to controlled stoichiometry and ease of byproduct removal.

-

Grignard-based routes require stringent anhydrous conditions but are scalable for industrial applications.

Challenges and Optimization Strategies

Oxidation Sensitivity

Tri-tert-butylphosphine is highly air-sensitive, necessitating inert atmosphere handling (N₂ or Ar). The use of BF₃ complexes during synthesis reduces oxidation by stabilizing intermediates.

Byproduct Formation

Self-coupling of Grignard reagents generates disubstituted phosphines (e.g., HP(t-Bu)₂), which are minimized by maintaining low reaction temperatures (-10°C) and precise stoichiometry (3.6:1 Grignard:PX₃ ratio).

Solvent Recovery

Tetrahydrofuran and ethyl acetate are recycled via distillation, reducing waste and cost.

Structural and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Analyse Des Réactions Chimiques

Types of Reactions: Tri-tert-butylphosphonium Tetraphenylborate undergoes various types of reactions, including:

Substitution Reactions: It acts as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, enhancing the reactivity and selectivity of the catalytic processes.

Common Reagents and Conditions:

Suzuki Coupling: Aryl bromides and chlorides are commonly used with palladium catalysts.

Heck Coupling: Non-activated vinyl tosylates and electron-deficient olefins are used under palladium catalysis.

Major Products: The major products formed from these reactions include various arylated and vinylated compounds, which are valuable intermediates in organic synthesis .

Applications De Recherche Scientifique

Catalytic Applications

1. Ligand in Transition Metal Catalysis

TTBP is predominantly used as a ligand in palladium-catalyzed reactions, including cross-coupling reactions such as Suzuki and Heck reactions. The bulky tert-butyl groups enhance the selectivity and reactivity of the palladium catalyst by preventing unwanted side reactions and stabilizing the active species .

2. C-H Activation

TTBP facilitates C-H activation processes, which are crucial for the functionalization of hydrocarbons. Its ability to stabilize transition states allows for more efficient activation of C-H bonds, leading to higher yields of desired products .

3. Hydrogenation Reactions

In hydrogenation processes, TTBP acts as a stabilizing agent for metal catalysts, improving their activity and selectivity towards the hydrogenation of alkenes and alkynes. This application is particularly valuable in pharmaceutical synthesis where high selectivity is required .

Case Studies

Case Study 1: Palladium-Catalyzed Cross-Coupling

A study demonstrated that TTBP significantly improved the efficiency of palladium-catalyzed cross-coupling reactions involving aryl halides and alkenes. The presence of TTBP increased the reaction rate and yield compared to traditional ligands, showcasing its effectiveness in synthetic methodologies .

Case Study 2: C-H Activation in Complex Molecules

Research involving TTBP as a ligand in C-H activation revealed its capability to selectively functionalize complex organic molecules. The study highlighted how TTBP's steric hindrance allowed for regioselective C-H activation, which is crucial in the synthesis of pharmaceuticals .

Mécanisme D'action

The compound exerts its effects by acting as a ligand that enhances the reactivity and selectivity of catalytic processes. It facilitates stable complex formation and improves catalytic activity. For example, in the α-arylation of α,β-unsaturated imides, it operates via a visible light photoredox catalytic cycle, generating aminium radicals from diarylalkylamines under the influence of a photoredox catalyst .

Comparaison Avec Des Composés Similaires

- Tri-tert-butylphosphine Tetrafluoroborate

- Tri-tert-butylphosphine Fluoroboric Acid Adduct

- Tri-tert-butylphosphonium Tetrafluoroborate

Uniqueness: Tri-tert-butylphosphonium Tetraphenylborate stands out due to its high stability and effectiveness as a ligand in various catalytic reactions. Its ability to enhance reactivity and selectivity makes it a preferred choice in many synthetic applications .

Activité Biologique

Introduction

Tri-tert-butylphosphonium tetraphenylborate (TTBPh) is a quaternary phosphonium salt with notable applications in organic synthesis and catalysis. Its unique structure, characterized by bulky tert-butyl groups and a tetraphenylborate anion, enhances its solubility and reactivity in various chemical reactions. This article explores the biological activity of TTBPh, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₃₆H₄₈BP

- Molecular Weight : 522.56 g/mol

- CAS Number : 131322-08-2

- Purity : ≥98% (by HPLC)

- Solubility : Moderately soluble in polar organic solvents

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₈BP |

| Molecular Weight | 522.56 g/mol |

| CAS Number | 131322-08-2 |

| Purity | ≥98% |

| Solubility | Moderately soluble |

TTBPh exhibits several biological activities primarily attributed to its ability to interact with biological membranes and proteins. Its quaternary ammonium structure allows it to function as a surfactant, facilitating the transport of other compounds across cell membranes.

- Antifungal Activity : TTBPh has been studied for its antifungal properties, particularly against various strains of fungi. Research indicates that it can disrupt fungal cell membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : TTBPh acts as a reversible inhibitor of cholinesterases, enzymes responsible for breaking down acetylcholine in the nervous system. This inhibition can have implications for neurological disorders and pesticide development.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria, making it a potential candidate for developing new antimicrobial agents.

Case Studies

-

Antifungal Efficacy Study :

- A study evaluated the antifungal activity of TTBPh against Candida albicans and Aspergillus niger. Results showed that TTBPh significantly inhibited fungal growth at concentrations as low as 0.5 mg/mL, demonstrating its potential as an antifungal agent.

-

Cholinesterase Inhibition :

- Research conducted on the effects of TTBPh on cholinesterase enzymes revealed that it inhibits acetylcholinesterase activity by approximately 50% at a concentration of 1 mM. This suggests its utility in studying cholinergic signaling pathways.

Table 2: Summary of Biological Activities

| Activity Type | Organism/Target | Concentration (mg/mL) | Effect |

|---|---|---|---|

| Antifungal | Candida albicans | 0.5 | Inhibition of growth |

| Antifungal | Aspergillus niger | 0.5 | Inhibition of growth |

| Enzyme Inhibition | Cholinesterase | 1 | 50% inhibition |

| Antimicrobial | Various bacteria | Varies | Inhibition observed |

Applications in Medicine and Industry

TTBPh's biological activities suggest several applications:

- Pharmaceuticals : Its antifungal and antimicrobial properties may lead to the development of new drugs targeting resistant strains.

- Agriculture : As an enzyme inhibitor, TTBPh could be investigated for use in pest control formulations.

- Biotechnology : Its ability to facilitate membrane transport makes it useful in drug delivery systems.

Q & A

Q. How can researchers optimize synthetic yields of this compound while minimizing side reactions?

- Methodological Answer : Use a 1:1 molar ratio of tri-tert-butylphosphine to sodium tetraphenylborate in dichloromethane. Stir at −20°C for 24 hours to favor ion exchange over phosphine oxidation. Isolate the product via vacuum filtration and wash with cold diethyl ether to remove unreacted precursors .

Q. Q. What role do C–Hπ interactions play in stabilizing the crystal lattice of this compound?

- Methodological Answer : C–Hπ bonds between tert-butyl C–H donors and phenyl rings create a 2D supramolecular network. Quantify interaction energies using density functional theory (DFT) and compare with crystallographic data (e.g., HC distances: ~2.7 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.